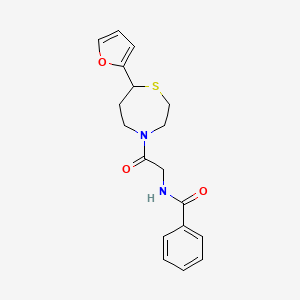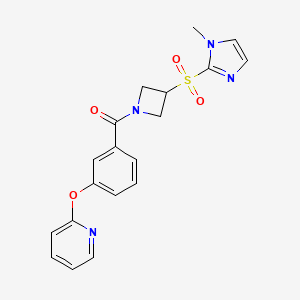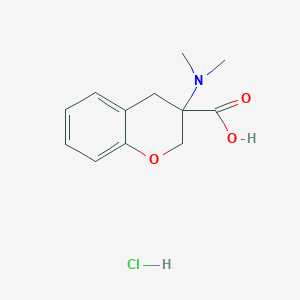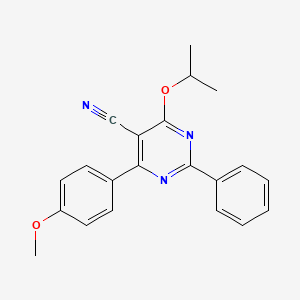![molecular formula C19H16ClN5OS B2640923 N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358820-58-2](/img/structure/B2640923.png)
N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomonitoring of Heterocyclic Aromatic Amine Metabolites
Heterocyclic aromatic amines like MeIQx can be monitored in humans by analyzing their metabolites in urine. A study developed a biomonitoring procedure to quantify N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a metabolite of MeIQx, in human urine, shedding light on the metabolism and potential exposure to such compounds through diet. The variability in metabolite excretion among subjects highlights the complexity of human metabolism influenced by individual enzymatic activities (Stillwell et al., 1999).
Receptor Occupancy by Novel Compounds
The study of the occupancy of human brain GABAA receptors by novel compounds like α5IA, an α5-selective inverse agonist, showcases the potential of these compounds in enhancing cognitive performance. This research is crucial in understanding the therapeutic effects and side effects of new pharmacological compounds on cognitive functions, providing a foundation for the development of medications with improved safety and efficacy profiles (Eng et al., 2010).
Quantification of N-Methyl-d-Aspartate Receptor Ligands
The quantification of novel N-methyl-d-aspartate receptor ligands like [11C]GMOM in humans is pivotal for understanding the receptor kinetics and the effects of pharmacological interventions on the nervous system. This research helps in assessing the therapeutic potential and dosing strategies of new compounds targeting specific neural receptors, contributing to the development of treatments for neurological disorders (van der Doef et al., 2015).
Exposure to Carcinogenic Compounds in Diet
The presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked meats and the absence in patients receiving parenteral alimentation emphasize the significance of dietary habits in exposure to potential carcinogens. This research is essential for understanding the relationship between diet and cancer risk, guiding public health recommendations and dietary guidelines (Ushiyama et al., 1991).
Biomarkers and Exposure to Heterocyclic Amines
The formation of macromolecular adducts and metabolism of heterocyclic amines like MeIQx and PhIP at low doses in humans and rodents are crucial for understanding human exposure and the carcinogenic potential of these compounds found in cooked meats. This research aids in the assessment of cancer risk and the development of dietary guidelines to minimize exposure to such compounds (Turteltaub et al., 1999).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-7-8-13(20)9-15(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-6-4-3-5-14(16)22-19/h3-9H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGZWVAOBXMQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2640840.png)
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2640843.png)
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2640844.png)
![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2640845.png)

![N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2640848.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2640852.png)



![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)